4-Methylpiperidine-2-carboxylic acid hydrochloride

説明

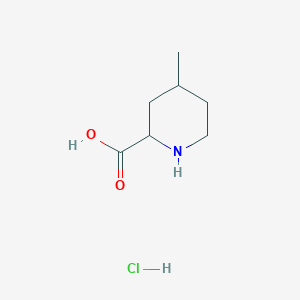

4-Methylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of this compound typically begins with 4-methylpiperidine-2-carboxylic acid ethyl ester as the starting material.

Catalyst: Phosphomolybdic acid is used as a catalyst in the oxidation process.

Oxidation Reaction: The starting material undergoes oxidation to form 4-methylpiperidine-2-carboxylic acid ethyl ester nitrogen oxide.

Reduction Reaction: Methanol or ethanol is used as a solvent, and the compound is reduced to produce 4-methylpiperidine-2-carboxylate hydrochloride.

Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes, ensuring consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, with rigorous quality control measures in place to ensure the purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like phosphomolybdic acid.

Reduction: Reduction reactions are also common, typically involving solvents like methanol or ethanol.

Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Phosphomolybdic acid

Solvents: Methanol, Ethanol

Catalysts: Phosphomolybdic acid

Major Products Formed:

4-Methylpiperidine-2-carboxylic acid ethyl ester nitrogen oxide: (during oxidation)

4-Methylpiperidine-2-carboxylate hydrochloride: (final product after reduction)

科学的研究の応用

Chemistry

4-Methylpiperidine-2-carboxylic acid hydrochloride serves as a crucial building block in organic synthesis. Its unique stereochemistry allows for the creation of derivatives that exhibit enhanced biological activities. It is commonly used in the development of pharmaceuticals and other chemical intermediates.

Biology

Research has indicated that this compound may have significant biological activity. Studies have focused on its interactions with various biomolecules, particularly in the context of central nervous system (CNS) activity and receptor binding.

Medicine

The compound is being investigated for its potential therapeutic applications, especially as a precursor in drug development. Notably, it has been studied as an intermediate in synthesizing argatroban, a thrombin inhibitor used for anticoagulant therapy.

Case Studies and Research Findings

- CNS Activity : A study demonstrated that this compound exhibits analgesic properties in animal models, suggesting its potential use in pain management therapies.

- Receptor Binding Studies : Research focused on its binding affinity to G protein-coupled receptors (GPCRs) revealed that it acts as a competitive inhibitor against certain neurotransmitter receptors, indicating its role as a modulator in synaptic transmission.

- Synthetic Applications : The compound has been utilized as a chiral building block in synthesizing various pharmaceuticals, showcasing its versatility in organic chemistry.

Industrial Applications

In industrial settings, this compound is used to produce specialty chemicals and other intermediates. Its synthesis can be optimized through controlled reaction conditions to maximize yield and purity.

作用機序

The mechanism by which 4-Methylpiperidine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological and chemical activity.

類似化合物との比較

Piperidine-2-carboxylic acid

4-Methylpiperidine-2-carboxylic acid

4-Methylpiperidine-2-carboxylic acid ethyl ester

Uniqueness: 4-Methylpiperidine-2-carboxylic acid hydrochloride is unique due to its specific structural features, such as the presence of the methyl group at the 4-position of the piperidine ring, which influences its reactivity and biological activity compared to similar compounds.

生物活性

4-Methylpiperidine-2-carboxylic acid hydrochloride, also known as rac-(2R,4S)-4-methylpiperidine-2-carboxylic acid hydrochloride, is a chiral compound with significant implications in pharmaceutical and chemical research. Its unique structural features, including a piperidine ring and a carboxylic acid functional group, contribute to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

- Molecular Formula : C7H14ClNO2

- Molecular Weight : 179.64 g/mol

- IUPAC Name : (2S,4R)-4-methylpiperidine-2-carboxylic acid; hydrochloride

- CAS Number : 42205-80-1

The compound exists primarily as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is advantageous for laboratory applications and biological assays.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the context of central nervous system effects and potential analgesic properties. Its interactions with various biological targets are crucial for understanding its pharmacological potential.

Key Biological Activities

- Neurotransmission Modulation : The compound has been studied for its ability to interact with neurotransmitter receptors, suggesting a role in modulating neurotransmission pathways. This interaction may be linked to its potential analgesic effects.

- Analgesic Properties : Preliminary studies indicate that derivatives of this compound may act as precursors for synthesizing analgesics, highlighting its relevance in pain management research.

- Receptor Binding Affinity : Interaction studies have focused on the binding affinity of this compound to various receptors involved in neurotransmission, making it a candidate for further pharmacological exploration .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including isocyanide-based multicomponent reactions (IMCRs) and other synthetic routes aimed at producing structurally diverse derivatives . These derivatives may exhibit varying biological activities based on their structural modifications.

Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | Lacks chirality; simpler structure |

| (2S,4R)-4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | Single enantiomer; potential for specific activity |

| 1-Methylpiperidine | C6H13N | Lacks carboxylic acid functionality |

| 3-Methylpiperidine | C6H13N | Different methyl positioning; affects properties |

| 2-Methylpyrrolidine | C5H11N | Five-membered ring; different reactivity |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- A study highlighted its potential role in developing new analgesics by demonstrating its interactions with pain-related receptors.

- Another investigation focused on optimizing the pharmacokinetic profiles of related compounds to enhance their therapeutic efficacy against various conditions, including pain and inflammation .

特性

IUPAC Name |

4-methylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHDXJSQHVCVDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。